9-(3,4-dimethylphenyl)-2-(3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
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Overview
Description
9-(3,4-dimethylphenyl)-2-(3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a complex organic compound that belongs to the purine class of molecules. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The structure of this compound includes a purine core substituted with various functional groups, which can influence its chemical reactivity and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(3,4-dimethylphenyl)-2-(3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide typically involves multi-step organic synthesis
Purine Core Synthesis: The purine core can be synthesized from simple precursors like formamide and cyanamide, which undergo cyclization and subsequent functionalization.
Substitution Reactions:
Amidation: The final step involves the formation of the carboxamide group, typically through the reaction of the carboxylic acid derivative with an amine under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, optimized reaction temperatures, and pressures, as well as continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can target the carbonyl group in the purine ring, potentially converting it to a hydroxyl group.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions, often in the presence of catalysts.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its diverse functional groups make it a valuable intermediate in organic synthesis.
Biology
Biologically, purine derivatives are known for their roles in cellular processes. This compound could be investigated for its potential as an enzyme inhibitor or as a modulator of nucleic acid functions.
Medicine
In medicine, purine derivatives are often explored for their therapeutic potential. This compound might be evaluated for its activity against various diseases, including cancer and viral infections, due to its ability to interact with biological macromolecules.
Industry
Industrially, the compound could be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 9-(3,4-dimethylphenyl)-2-(3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide would depend on its specific biological target. Generally, purine derivatives can interact with enzymes, nucleic acids, and receptors, modulating their activity. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and van der Waals forces with its targets, influencing their function and activity.
Comparison with Similar Compounds
Similar Compounds
Caffeine: Another purine derivative known for its stimulant effects.
Theophylline: Used in respiratory diseases for its bronchodilator properties.
Allopurinol: Used to treat gout by inhibiting xanthine oxidase.
Uniqueness
What sets 9-(3,4-dimethylphenyl)-2-(3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide apart is its specific substitution pattern, which can confer unique reactivity and biological activity. The presence of both dimethylphenyl and methoxyphenyl groups can influence its interaction with biological targets, potentially leading to novel therapeutic applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
9-(3,4-dimethylphenyl)-2-(3-methoxyphenyl)-8-oxo-7H-purine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O3/c1-11-7-8-14(9-12(11)2)26-20-17(24-21(26)28)16(18(22)27)23-19(25-20)13-5-4-6-15(10-13)29-3/h4-10H,1-3H3,(H2,22,27)(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZNGXFMQXDGBLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC(=CC=C4)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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